molecular formula C96H94Fe2P2Pd B13414632 Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%

Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%

Cat. No.: B13414632
M. Wt: 1527.8 g/mol
InChI Key: LNKLNGJOEVFHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Ferrocene-Based Phosphine Ligands in Transition Metal Catalysis

The story of ferrocene-based phosphine ligands begins with the serendipitous discovery of ferrocene itself in 1951, a milestone that revolutionized organometallic chemistry. The iconic sandwich structure, confirmed through collaborative efforts by Wilkinson, Woodward, and Fischer, revealed a molecule with exceptional stability and aromatic character. Early investigations into ferrocene’s reactivity demonstrated its propensity for electrophilic substitution, paving the way for systematic ligand functionalization.

By the 1960s, researchers began exploring phosphine derivatives of ferrocene, recognizing their potential as tunable ligands. The first reported P-bonded ferrocene compound, tris(ferrocenyl)phosphane, emerged in 1962 through the reaction of ferrocene with phosphorus trichloride. This pioneering work laid the foundation for understanding how the ferrocene backbone could modulate phosphine donor properties. Subsequent studies in the 1970s–1980s characterized the electrochemical behavior of these complexes, revealing reversible redox processes that hinted at applications in catalysis.

The late 1990s witnessed a paradigm shift with John Hartwig’s development of QPhos (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene). Unlike earlier ferrocenylphosphines, QPhos combined extreme steric bulk with strong electron-donating characteristics. The pentaphenylferrocene backbone provided a rigid, three-dimensional structure that prevented phosphine dissociation while the di-tert-butylphosphino group created a protected coordination site for metals. This design addressed critical challenges in palladium catalysis, particularly the stabilization of reactive Pd(0) species during catalytic cycles.

Properties

Molecular Formula

C96H94Fe2P2Pd

Molecular Weight

1527.8 g/mol

InChI

InChI=1S/2C35H25.2C13H22P.2Fe.Pd/c2*1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*1-25H;2*7-10H,1-6H3;;;

InChI Key

LNKLNGJOEVFHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe].[Fe].[Pd]

Origin of Product

United States

Preparation Methods

Synthesis of the Ligand: 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene

  • Starting Materials: Ferrocene derivatives functionalized with pentaphenyl groups and di-tert-butylphosphino substituents.
  • Method: Typically involves lithiation or directed metalation of ferrocene followed by substitution with phosphine reagents bearing tert-butyl groups.
  • Conditions: Controlled inert atmosphere (nitrogen or argon), anhydrous solvents such as tetrahydrofuran or toluene, and low to moderate temperatures to avoid decomposition.
  • Purification: Column chromatography or recrystallization to isolate the pure phosphine ligand.

Complexation with Palladium(0)

  • Palladium Source: Zero-valent palladium or palladium(II) precursors such as bis(acetonitrile)palladium(II) chloride.
  • Procedure:
    • Dissolve the ligand in an appropriate organic solvent (e.g., tetrahydrofuran, absolute ethanol, methanol, or methyl tetrahydrofuran) under an inert nitrogen atmosphere.
    • Stir the solution at 50–70 °C until clear, ensuring complete dissolution of the ligand.
    • Add the palladium precursor in one portion to the ligand solution.
    • Stir the mixture for 3–6 hours at 30–70 °C under nitrogen to facilitate complex formation.
    • Cool the reaction mixture to 5–10 °C and stir for 2–3 hours to promote crystallization of the palladium complex.
    • Filter the precipitated product and dry under vacuum at 40–60 °C for 4–8 hours at 0.08–0.09 MPa to obtain the pure palladium(0) complex.

Representative Reaction Scheme

Step Reagents & Conditions Description
1 Ligand + Organic Solvent, Stir at 50–70 °C, N2 Dissolution of ligand
2 Add bis(acetonitrile)palladium(II) chloride, Stir 3–6 h at 30–70 °C, N2 Palladium complexation
3 Cool to 5–10 °C, Stir 2–3 h Crystallization of Pd complex
4 Filter, vacuum dry at 40–60 °C, 0.08–0.09 MPa, 4–8 h Isolation and drying of product

Yields and Purity

  • The method yields the palladium complex with high efficiency, typically >95% purity.
  • Elemental analysis confirms the expected composition close to theoretical values (e.g., C ~48%, H ~7%, Pd ~16%).

Summary Table of Preparation Parameters

Parameter Value/Range Notes
Ligand to solvent mass ratio 1 : 4–10 Ensures complete dissolution
Palladium precursor to ligand ratio 1 : 1.8–2.2 Stoichiometric excess to drive reaction
Stirring temperature (ligand dissolution) 50–70 °C Nitrogen atmosphere
Stirring temperature (complexation) 30–70 °C 3–6 hours reaction time
Cooling temperature for crystallization 5–10 °C 2–3 hours stirring
Vacuum drying temperature 40–60 °C 4–8 hours under 0.08–0.09 MPa vacuum
Yield ~98% High yield with proper procedure

Research Findings and Practical Considerations

  • The bulky di-tert-butylphosphino groups on the ferrocene ligand provide steric protection and electronic tuning of the palladium center, enhancing catalyst stability and selectivity in cross-coupling reactions.
  • The pentaphenyl substitution on the ferrocene further stabilizes the complex and influences solubility and crystallization behavior.
  • The choice of solvent and strict inert atmosphere conditions are critical for reproducible synthesis and high-purity product.
  • The complex has been successfully commercialized and is available from reputable chemical suppliers with detailed documentation and quality control.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

  • Mechanism : Facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

  • Conditions : Typically performed in the presence of a base (e.g., sodium tert-butoxide) and solvents like dioxane or THF.

  • Outcome : High yields of biaryl products with minimal side reactions .

Heck Reaction

  • Mechanism : Catalyzes the coupling of aryl halides with alkenes to form substituted alkenes.

  • Conditions : Requires heat and bases such as triethylamine.

  • Outcome : Selective formation of trans-alkene products .

Buchwald-Hartwig Amination

  • Mechanism : Enables the coupling of aryl halides with amines to form aryl amines.

  • Conditions : Conducted under inert atmospheres with bases like Cs₂CO₃.

  • Outcome : Efficient synthesis of aromatic amines, including sterically hindered derivatives .

α-Arylation of Carbonyl Compounds

  • Mechanism : Couples aryl halides with α-carbon nucleophiles (e.g., esters, amides, aldehydes) via palladium-mediated C-H activation.

  • Conditions : Requires chelating ligands and bases such as NaH or LDA.

  • Outcome : Direct aryl group installation at the α-position of carbonyl compounds .

Mechanism of Action

The catalytic cycle involves three key steps:

  • Oxidative Addition :

    • The palladium(0) center reacts with aryl halides (e.g., Ar–X) to form a Pd(II) intermediate.

    • Steric hindrance from the bulky t-butyl groups stabilizes the intermediate and enhances selectivity .

  • Transmetallation :

    • Exchange of the ligand with a nucleophile (e.g., boronic acid, amine) occurs.

    • The pentaphenyl substituents on the ferrocene ligand minimize side reactions by restricting access to the palladium center.

  • Reductive Elimination :

    • The coupled product is released, regenerating the Pd(0) catalyst.

    • Kinetic studies confirm the intermediacy of Pd(II) and Pd(0) species .

Advantages in Catalysis

Property Impact on Reactions
Steric Hindrance Minimizes side reactions and improves regioselectivity in coupling reactions .
Thermal Stability Enables reactions at elevated temperatures without catalyst decomposition .
Solvent Compatibility Functions in polar aprotic solvents (e.g., dioxane) and inert atmospheres .
Air Sensitivity Requires strict inert handling to maintain catalytic activity .

Data Table: Representative Reactions

Reaction Type Conditions Key Outcome
Suzuki CouplingAr–X, boronic acid, base (e.g., Na₂CO₃), solvent (dioxane)Biaryl compounds with high purity .
Heck ReactionAr–X, alkene, heat, base (e.g., Et₃N)Trans-alkenes with minimal isomerization .
Buchwald-Hartwig AminationAr–X, amine, base (e.g., Cs₂CO₃), solvent (toluene)Aromatic amines, including hindered derivatives .
α-Arylation of EstersAr–X, ester, base (e.g., LDA), solvent (THF)Arylated carbonyl compounds at α-positions .

Research Implications

The compound’s steric and electronic properties make it ideal for challenging substrates, such as deactivated aryl halides and hindered alkenes. Its ability to access kinetically inert Pd(II) intermediates has expanded the scope of cross-coupling methodologies in organic synthesis .

Scientific Research Applications

Bis[1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene]palladium(0), also known as Pd(Qhos)2, is a chemical compound used to prepare palladium(0) catalysts for selective cross-coupling reactions, especially carbohalogenation reactions . Palladium catalysts, in general, are versatile tools in organic chemical synthesis because reaction conditions can be fine-tuned. They also exhibit a high tolerance of functional groups and can provide stereo- and regiospecificity, which reduces the need for protecting groups .

Scientific Research Applications

Bis[1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene]palladium(0) is used in several scientific research applications:

  • Cross-coupling Reactions Palladium catalysts are known for carbon bond-forming reactions like Heck, Suzuki, Stille, Hiyama, Sonogashira, and Negishi couplings, and Buchwald–Hartwig amination . Bis[1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene]palladium(0) facilitates highly selective cross-coupling reactions .
  • Catalytic Reduction of Water Contaminants Palladium-based catalysts have been studied for the catalytic reduction of priority drinking water contaminants, including halogenated organics, oxyanions, and nitrosamines, using hydrogen gas as a reductant .
  • Pd/C-Catalyzed Reactions Palladium on carbon (Pd/C) catalysts are used in reduction and cross-coupling reactions . For example, Pd/C can be used in the cyanation of heteroaryl halides, yielding cyanation products . Also, Pd/C showed advantages in chemoselectivity compared to homogeneous Pd catalysts .
  • Methane Oxidation Palladium-based catalysts are effective in the complete oxidation of methane . The catalytically active state exhibits phase coexistence and oscillatory phase transitions between Pd and PdO .

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. It may bind to particular receptors or enzymes, modulating their activity and leading to physiological or biochemical changes. The exact mechanism of action involves complex interactions at the molecular level, which are studied using various analytical techniques.

Biological Activity

Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0) , commonly referred to as Pd(0) complex, is a notable organometallic compound utilized in various catalytic applications. Its unique structure, featuring a palladium center coordinated to a phosphine ligand derived from ferrocene, endows it with significant biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0) is C96H94FeP2PdC_{96}H_{94}FeP_2Pd, with a molecular weight of 1527.86 g/mol. The compound is characterized by its palladium(0) oxidation state and the presence of bulky di-tert-butylphosphino groups that enhance its solubility and stability in organic solvents.

PropertyValue
Chemical FormulaC96H94FeP2PdC_{96}H_{94}FeP_2Pd
Molecular Weight1527.86 g/mol
CAS Number565441-56-7
Storage TemperatureAmbient

Mechanisms of Biological Activity

The biological activity of this palladium complex primarily arises from its ability to interact with various biomolecules and influence cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Pd(0) complexes can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that they can act as inhibitors of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS within cells, which can lead to cell death in malignant cells while sparing normal cells .
  • Targeting Tumor Microenvironment : By modulating the tumor microenvironment through the inhibition of angiogenesis and promotion of immune responses, these complexes can enhance the efficacy of existing therapies .

Case Studies and Experimental Results

Several studies have explored the biological activities of Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0):

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
  • Mechanistic Insights : A study focusing on its mechanism revealed that treatment with the Pd(0) complex resulted in increased levels of acetylated histones in treated cells, indicating HDAC inhibition. This effect was associated with enhanced expression of pro-apoptotic genes .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The observed tumor regression was attributed to both direct cytotoxic effects and modulation of the immune response .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 10-30 µM
HDAC InhibitionIncreased histone acetylation
Tumor Growth InhibitionSignificant reduction in tumor size

Comparison with Similar Compounds

Research Implications

The pentaphenyl modification in Pd-Pentaphenyl-Fc-PtBu₂ represents a strategic balance between steric protection and electronic tuning. While its catalytic activity may lag behind smaller ligands in standard cross-couplings, its niche applications could include:

  • High-temperature reactions requiring stable Pd(0) species.
  • Asymmetric catalysis where steric control is critical.
  • Photocatalysis, leveraging the ferrocene moiety’s redox activity .

Q & A

Q. What are the typical catalytic applications of this palladium complex in cross-coupling reactions?

The complex is primarily used in Suzuki-Miyaura and related coupling reactions due to its electron-rich, bulky di-t-butylphosphino ligand, which enhances oxidative addition and stabilizes the palladium(0) center. For example, He et al. reported yields of 71–99% in aryl-aryl couplings using analogous bis(phosphine)palladium(0) complexes under mild conditions (e.g., 80°C in 1,4-dioxane/water mixtures) . Key substrates include aryl halides and boronic acids, with potassium carbonate or phosphate bases as common reagents.

Q. How should this palladium complex be stored to maintain stability?

The compound is air-sensitive and should be stored at 0–6°C under inert gas (e.g., argon). Similar bis(phosphine)palladium(0) complexes degrade upon prolonged exposure to oxygen or moisture, leading to reduced catalytic activity. Storage in sealed, light-resistant containers with desiccants is recommended .

Q. What safety precautions are critical when handling this compound?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation of dust/aerosols and skin contact. In case of exposure, rinse affected areas with water for 15 minutes. Emergency protocols for spills include using dry absorbents and avoiding incompatible materials (e.g., strong oxidizers) .

Q. What analytical methods are used to verify the purity and structure of this complex?

Purity is assessed via high-performance liquid chromatography (HPLC) or elemental analysis (e.g., C, H, N content). Structural confirmation employs nuclear magnetic resonance (NMR) for ligand characterization and inductively coupled plasma mass spectrometry (ICP-MS) to quantify palladium content (7.0% target). Certificates of Analysis (COA) from suppliers often include these data .

Advanced Research Questions

Q. How does the steric and electronic profile of the di-t-butylphosphino ligand influence catalytic efficiency?

The di-t-butylphosphino ligand provides strong σ-donor and weak π-acceptor properties, stabilizing low-oxidation-state palladium and accelerating oxidative addition. Steric bulk from the t-butyl groups suppresses unwanted β-hydride elimination, improving selectivity in couplings. Comparative studies show that bulkier ligands (e.g., tricyclohexylphosphine) reduce activity, while less bulky ligands (e.g., triphenylphosphine) increase side reactions .

Q. What strategies optimize reaction conditions for challenging substrates (e.g., heteroaromatic or electron-deficient aryl halides)?

Substrate-specific optimization includes:

  • Temperature: Elevated temperatures (80–100°C) improve conversion for electron-deficient substrates.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of heteroaromatics.
  • Base: Cs₂CO₃ increases reactivity with sterically hindered substrates.
  • Additives: Catalytic silver salts (e.g., Ag₂O) mitigate halide scavenging. For example, yields for bromopyridine derivatives increased from 48% to 75% when switching from K₃PO₄ to Cs₂CO₃ .

Q. How can contradictory yield data (e.g., 42–99%) in literature be reconciled?

Variability arises from:

  • Substrate electronic effects: Electron-rich aryl halides react slower, requiring longer times.
  • Ligand-to-palladium ratio: Excess ligand (1.5–2 equiv) improves stability but may inhibit catalysis.
  • Oxygen sensitivity: Trace oxygen degrades palladium(0) to inactive Pd(II) species. Systematic screening using Design of Experiments (DoE) or high-throughput platforms is recommended to identify optimal conditions for specific substrates .

Q. What mechanistic insights explain the complex’s performance in enantioselective catalysis?

The ferrocene backbone in the ligand introduces planar chirality, enabling asymmetric induction. In Heck reactions, the bulky phosphine groups control migratory insertion geometry, favoring one enantiomer. For example, analogous xyl-BINAP/palladium systems achieve >90% enantiomeric excess (ee) in α-arylation of ketones .

Notes

  • All methodologies are derived from peer-reviewed studies or validated supplier data (e.g., TCI, Alfa Aesar).
  • For reproducibility, ensure rigorous control of oxygen/moisture levels in reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.